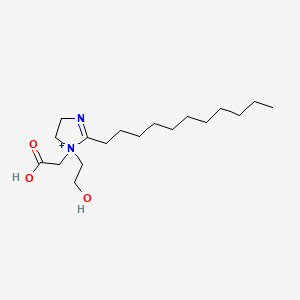
1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxymethyl and hydroxyethyl groups. The undecyl chain is then attached to complete the synthesis. Common reagents used in these reactions include imidazole, chloroacetic acid, ethylene glycol, and undecyl bromide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while substitution reactions on the imidazole ring can yield a variety of substituted imidazole derivatives.
科学研究应用
1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and therapeutic effects.
相似化合物的比较
1-(Carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium can be compared with other similar compounds, such as:
Carboxymethyl chitosan: Both compounds contain carboxymethyl groups, but carboxymethyl chitosan is a polysaccharide derivative with different applications in drug delivery and tissue engineering.
2-Hydroxyethyl imidazole: This compound shares the hydroxyethyl group with this compound but lacks the carboxymethyl and undecyl groups, resulting in different chemical properties and applications.
Undecyl imidazole: This compound contains the undecyl chain and imidazole ring but lacks the carboxymethyl and hydroxyethyl groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
属性
CAS 编号 |
65799-08-8 |
|---|---|
分子式 |
C18H35N2O3+ |
分子量 |
327.5 g/mol |
IUPAC 名称 |
2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C18H34N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23/h21H,2-16H2,1H3/p+1 |
InChI 键 |
FWIJLRSOBQIWFM-UHFFFAOYSA-O |
规范 SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


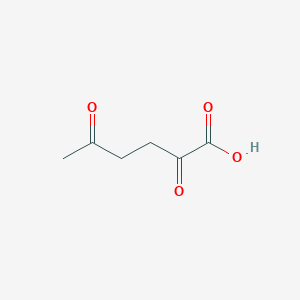
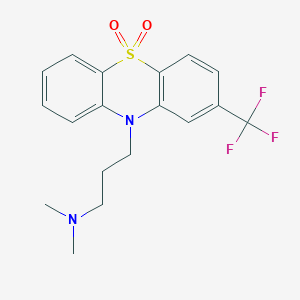
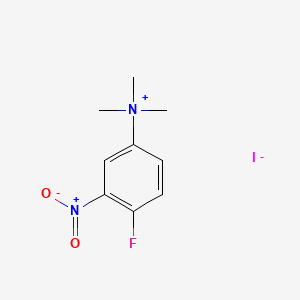
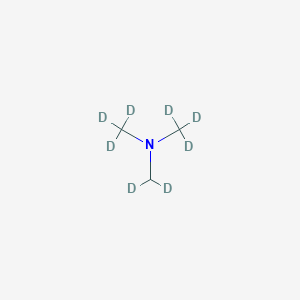
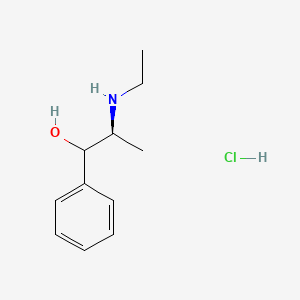
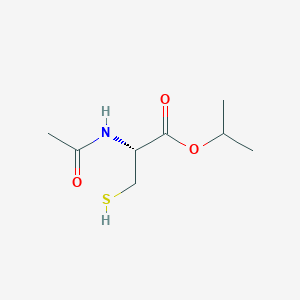
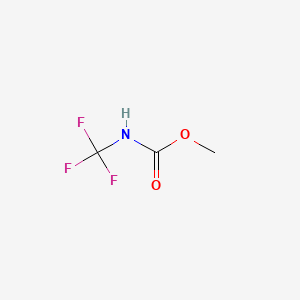

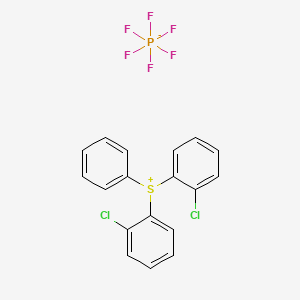

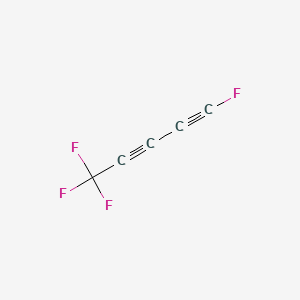
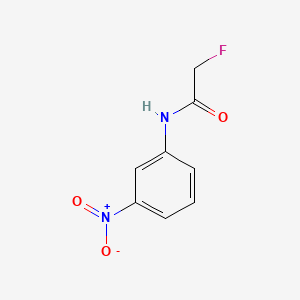
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
